(3-Chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the methoxy and chlorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might participate in reactions with electrophiles or nucleophiles, and the methoxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Antifungal Activity
- Novel derivatives, including those with 4-fluorophenyl groups, demonstrate promising antifungal activity. This suggests potential use in treating fungal infections (Lv et al., 2013).
Molecular Structure and Antimicrobial Activity
- Detailed studies on molecular structures and docking reveal that compounds with chlorophenyl and fluorophenyl groups exhibit antibacterial and antifungal effects, highlighting their relevance in antimicrobial therapy (Sivakumar et al., 2021).
Antiinflammatory and Antibacterial Agents
- Synthesis methods for compounds including 4-chlorophenyl have led to promising antiinflammatory and antibacterial agents. This indicates potential for developing new drugs in these categories (Ravula et al., 2016).
Crystal Packing and Interaction Analysis
- Investigations into the crystal packing of derivatives show significant non-covalent interactions, such as lone pair-π interaction and halogen bonding. This provides insights into the material's properties and potential applications in material science (Sharma et al., 2019).
Central Nervous System Depressants
- Some derivatives exhibit central nervous system depressant activity and potential anticonvulsant properties, suggesting use in neurological treatments (Butler et al., 1984).
Anticancer and Antimicrobial Properties
- Research on specific compounds with chlorophenyl and fluorophenyl groups reveals notable anticancer and antimicrobial activities, underscoring their potential in cancer therapy and infection control (Hafez et al., 2016).
Anti-Viral Activity
- Some derivatives show significant anti-viral activity, particularly those with electron-withdrawing groups, which could be crucial in developing new antiviral therapies (Ali et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-18-5-3-4-17(14-18)23(28)27-13-12-21(26-27)20-6-1-2-7-22(20)29-15-16-8-10-19(25)11-9-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAAXAKWMVICEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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